DL-Cystathionine-d4
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Overview
Description
DL-Cystathionine-d4 is a deuterium-labeled compound, specifically a stable isotope-labeled form of cystathionine. It is used primarily in scientific research as a tracer for quantitation during drug development processes. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Cystathionine-d4 can be synthesized through the incorporation of deuterium into the cystathionine molecule. This process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated water (D2O) and deuterated reducing agents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated compounds. The process is carefully controlled to ensure high purity and consistent isotopic labeling. The compound is then purified and tested to confirm its isotopic composition and chemical purity .
Chemical Reactions Analysis
Types of Reactions
DL-Cystathionine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
DL-Cystathionine-d4 is widely used in scientific research, particularly in the following areas:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for quantitation and tracing metabolic pathways.
Biology: It is used to study metabolic processes involving cystathionine and related compounds.
Medicine: The compound is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
DL-Cystathionine-d4 exerts its effects primarily through its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its metabolic fate using mass spectrometry. This helps in understanding the metabolic pathways and the pharmacokinetics of related drugs. The molecular targets and pathways involved include enzymes and transporters that interact with cystathionine and its derivatives .
Comparison with Similar Compounds
Similar Compounds
L-Cystathionine: A naturally occurring form of cystathionine, not labeled with deuterium.
DL-Cystathionine: A racemic mixture of cystathionine, also not labeled with deuterium.
L-Cystathionine dihydrochloride: A hydrochloride salt form of L-Cystathionine
Uniqueness
DL-Cystathionine-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more accurate quantitation and tracing in metabolic studies, making it a valuable tool in drug development and pharmacokinetic research .
Properties
Molecular Formula |
C7H14N2O4S |
---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |
InChI Key |
ILRYLPWNYFXEMH-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SCC(C(=O)O)N |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.